molecular formula C10H15N3O B599623 N-(2-aminoethyl)-2-(methylamino)benzamide CAS No. 174878-15-0

N-(2-aminoethyl)-2-(methylamino)benzamide

Cat. No. B599623
M. Wt: 193.25
InChI Key: PEDWDGJVBBBKHS-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(methylamino)benzamide, also known as BMEA, is a chemical compound that has been extensively studied for its potential use in scientific research. BMEA is a derivative of benzamide, which is a common structural motif found in many biologically active compounds. In

Scientific Research Applications

  • Neuroleptic Activity : Benzamides, including N-(2-aminoethyl)-2-(methylamino)benzamide derivatives, have been synthesized and evaluated for their neuroleptic activities. These compounds demonstrate a good correlation between their structure and activity, with some showing significant potency as potential drugs for the treatment of psychosis (Iwanami et al., 1981).

  • Cancer Treatment : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, acts as an isotype-selective histone deacetylase (HDAC) inhibitor. It effectively blocks cancer cell proliferation and induces apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

  • Antiproliferative Activity : Certain benzamide derivatives, including analogues of N-(2-aminoethyl)-2-(methylamino)benzamide, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showing potential as sigma-1 receptor agonists with anti-cancer activity (Youssef et al., 2020).

  • Melanoma Imaging and Therapy : Benzamide derivatives have been used for imaging melanoma and melanoma metastases. They demonstrate high tumor uptake and are being evaluated for their use in molecular imaging and as transporters for cytostatic agents (Oltmanns et al., 2009).

  • Colorimetric Sensing : Certain benzamide derivatives can act as colorimetric sensors, showing a drastic color transition in response to fluoride anion, which could be attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

  • Antiarrhythmic Activity : N-(piperidylalkyl)trifluoroethoxybenzamides, a related group of benzamides, have shown oral antiarrhythmic activity in animal models. These compounds, including derivatives like flecainide acetate, have been studied extensively and selected for clinical trials (Banitt et al., 1977).

  • Antibacterial Activity : Benzamide derivatives like 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide have been shown to exhibit antibacterial activity towards both gram-positive and gram-negative bacteria (Adam et al., 2016).

  • Monoamine Oxidase-B Inhibitors : Some benzamide analogues, such as N-(2-aminoethyl)benzamide, are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), a key enzyme involved in neurotransmitter metabolism (Annan & Silverman, 1993).

properties

IUPAC Name

N-(2-aminoethyl)-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDWDGJVBBBKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734213
Record name N-(2-Aminoethyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2-(methylamino)benzamide

CAS RN

174878-15-0
Record name N-(2-Aminoethyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
K Hardes, MZ Hammamy, T Steinmetzer - Analytical biochemistry, 2013 - Elsevier
Further development of our recently published Glu(pNA)-containing peptides (Anal. Biochem. 428 (2012) 73–80) provided new fluorogenic substrates for the activated blood …
Number of citations: 11 www.sciencedirect.com
L Wang, Y Zhang, D Wang, M Wang… - Journal of agricultural …, 2018 - ACS Publications
Carabrone, a botanical bicyclic sesquiterpenic lactone, has broad-spectrum antifungal activity and is particularly efficient against the devastating phytopathogen Gaeumannomyces …
Number of citations: 8 pubs.acs.org

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